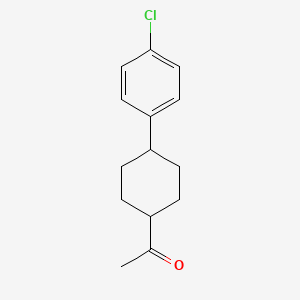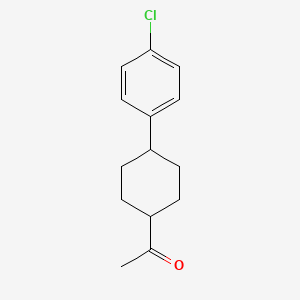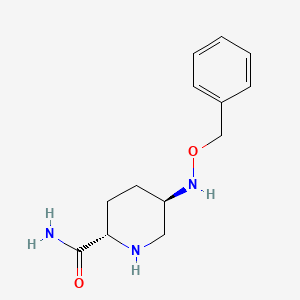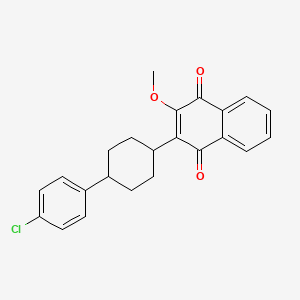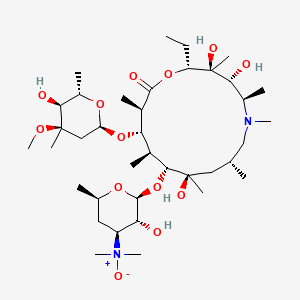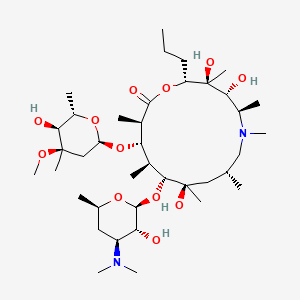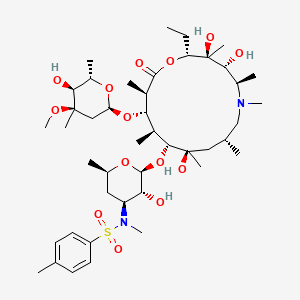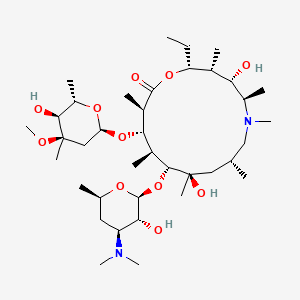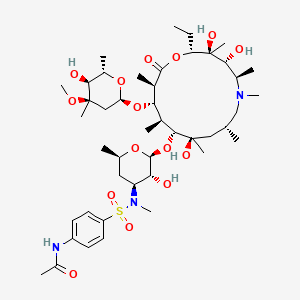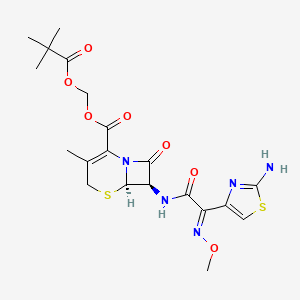
(E)-Cefetamet Pivoxil
Vue d'ensemble
Description
(E)-Cefetamet Pivoxil is a prodrug of cefetamet, a third-generation cephalosporin antibiotic. It is designed to be orally administered and is hydrolyzed in the body to release the active cefetamet. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide range of Gram-positive and Gram-negative bacteria.
Applications De Recherche Scientifique
(E)-Cefetamet Pivoxil has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of cephalosporins and their derivatives.
Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Extensively researched for its efficacy in treating bacterial infections, particularly those caused by resistant strains.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Target of Action
(E)-Cefetamet Pivoxil, also known as Cefditoren, is a broad-spectrum third-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs), which play a crucial role in bacterial cell wall synthesis .
Mode of Action
The bactericidal activity of this compound results from the inhibition of cell wall synthesis via its affinity for PBPs . By binding to these proteins, it disrupts the formation of the bacterial cell wall, leading to cell lysis and death . It is stable in the presence of a variety of β-lactamases, including penicillinases and some cephalosporinases .
Biochemical Pathways
The affected biochemical pathway is the bacterial cell wall synthesis pathway. By inhibiting PBPs, this compound prevents the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This disruption in the cell wall synthesis pathway leads to cell lysis and death .
Pharmacokinetics
This compound is a prodrug which is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefditoren . The time to maximum concentration (Tmax) is reached at 0.50 to 0.67 hours depending on the dose . The area under the concentration time curve (AUC) is proportional to the dose in the range of 100–400 mg . The maximum urinary excretion rate is detected at 0–1 or 1–2 hours for doses of 100 or 200–400 mg respectively . Cumulative amount of the active form excreted in urine by 24 hours accounts up to 80-95% of the dose administered .
Result of Action
The result of this compound’s action is the effective treatment of bacterial infections. It is typically used to treat bacterial infections of the skin and respiratory tract . It has shown special advantages in pediatric infections and is effective against fluoroquinolone-non-susceptible bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of β-lactamases in the bacterial environment can impact the efficacy of the drug . This compound is stable in the presence of a variety of β-lactamases, which enhances its effectiveness . Additionally, the pH and presence of other substances in the gastrointestinal tract can affect the absorption and bioavailability of the drug .
Analyse Biochimique
Cellular Effects
It is possible that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Cefetamet Pivoxil involves several steps, starting from the core cephalosporin structure. The key steps include the introduction of the methoxyimino group and the formation of the pivoxil ester. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems. Quality control measures are stringent to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Cefetamet Pivoxil undergoes several types of chemical reactions, including:
Hydrolysis: The pivoxil ester is hydrolyzed in the body to release the active cefetamet.
Oxidation and Reduction: These reactions can modify the cephalosporin core, affecting its antibacterial activity.
Substitution: Various substituents can be introduced to the cephalosporin nucleus to enhance its properties.
Common Reagents and Conditions
Hydrolysis: Typically occurs under physiological conditions with the aid of esterases.
Oxidation: Often involves oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The primary product of hydrolysis is cefetamet, the active antibacterial agent. Other reactions can yield various derivatives with modified antibacterial properties.
Comparaison Avec Des Composés Similaires
(E)-Cefetamet Pivoxil is unique among cephalosporins due to its prodrug form, which enhances its oral bioavailability. Similar compounds include:
Cefditoren Pivoxil: Another third-generation cephalosporin with a similar prodrug mechanism.
Cefuroxime Axetil: A second-generation cephalosporin prodrug with a different spectrum of activity.
Cefpodoxime Proxetil: A third-generation cephalosporin prodrug with similar applications but different pharmacokinetic properties.
These compounds share the common feature of being prodrugs designed to improve oral bioavailability, but they differ in their spectrum of activity, pharmacokinetics, and clinical applications.
Propriétés
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11+/t12-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASYMCLQENWCJG-VCUHZILTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


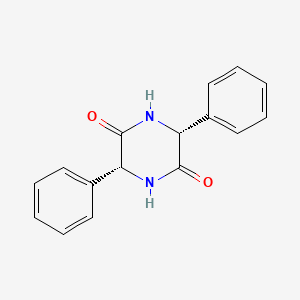
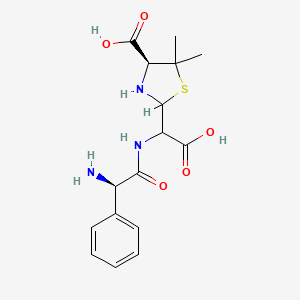
![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)
